molecular formula C23H21ClN2O4S B6516141 1-[(2-chlorophenyl)methyl]-3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione CAS No. 689753-46-6

1-[(2-chlorophenyl)methyl]-3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione

Cat. No.: B6516141
CAS No.: 689753-46-6
M. Wt: 456.9 g/mol
InChI Key: NMKDIEZZKTZTHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thieno[2,3-d]pyrimidine-2,4-dione derivative characterized by a 2-chlorophenylmethyl group at position 1, a 2,4-dimethoxyphenyl substituent at position 3, and methyl groups at positions 5 and 4. Its synthesis involves a multi-step protocol starting with substituted 2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione, followed by condensation with aromatic aldehydes and amines under basic conditions (KOH) in ethanol, yielding the final product in 46%–86% efficiency. Structural confirmation is achieved via NMR and HRMS analyses . The compound’s design leverages the thieno[2,3-d]pyrimidine core, a scaffold known for diverse bioactivities, including cytotoxicity and enzyme inhibition.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-(2,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O4S/c1-13-14(2)31-22-20(13)21(27)26(18-10-9-16(29-3)11-19(18)30-4)23(28)25(22)12-15-7-5-6-8-17(15)24/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKDIEZZKTZTHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=CC=C3Cl)C4=C(C=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[(2-chlorophenyl)methyl]-3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione belongs to a class of thieno[2,3-d]pyrimidine derivatives known for their diverse biological activities. These compounds have garnered attention due to their potential therapeutic applications in various diseases, including cancer and inflammation.

Structure-Activity Relationship (SAR)

The biological activity of thieno[2,3-d]pyrimidine derivatives is largely influenced by their structural components. The presence of substituents on the aromatic rings and the thienopyrimidine core significantly affects their pharmacological properties. For instance:

  • Chlorophenyl and Dimethoxy Substituents : The chlorophenyl group enhances lipophilicity and may improve binding affinity to biological targets.
  • Dimethyl Groups : These groups can influence the compound's steric hindrance and electronic properties.

Anticancer Activity

Recent studies have shown that thieno[2,3-d]pyrimidine derivatives exhibit potent anticancer properties. For example:

  • Inhibition of PARP-1 : Compounds similar to the one have been evaluated for their ability to inhibit poly(ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in DNA repair. Inhibition of PARP-1 can enhance the efficacy of chemotherapeutic agents by preventing cancer cells from repairing DNA damage. In vitro studies have demonstrated that certain derivatives possess IC50 values in the low micromolar range against cancer cell lines such as MCF-7 and HCT116 .

Anti-inflammatory Effects

Thieno[2,3-d]pyrimidine derivatives have also shown promising anti-inflammatory activities:

  • COX-2 Inhibition : Some compounds have been reported to inhibit cyclooxygenase-2 (COX-2) with IC50 values comparable to standard anti-inflammatory drugs like celecoxib . This suggests potential use in treating inflammatory diseases.

Antiviral Properties

The antiviral activity of thieno[2,3-d]pyrimidines has been explored in various contexts:

  • Broad-Spectrum Activity : Certain derivatives have been tested against viruses such as HSV-1 and demonstrated significant inhibition of viral replication with low cytotoxicity .

Case Study 1: LHRH Receptor Antagonism

A study highlighted the development of thieno[2,3-d]pyrimidine derivatives as non-peptide antagonists for the luteinizing hormone-releasing hormone (LHRH) receptor. One derivative exhibited an IC50 value of 0.06 nM and effectively suppressed plasma LH levels in animal models . This indicates a strong potential for use in hormone-related therapies.

Case Study 2: MIF2 Inhibition

Another research focused on the inhibition of macrophage migration inhibitory factor 2 (MIF2), where specific thieno[2,3-d]pyrimidine derivatives showed selective inhibition with IC50 values around 2.6 μM . This highlights their potential role in modulating immune responses.

Research Findings Summary Table

Biological ActivityTargetIC50 ValueReference
AnticancerPARP-1Low µM
Anti-inflammatoryCOX-20.04 µmol
AntiviralHSV-1Low µM
LHRH AntagonismLHRH0.06 nM
MIF2 InhibitionMIF22.6 µM

Scientific Research Applications

The compound 1-[(2-chlorophenyl)methyl]-3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on available research findings and case studies.

Structural Representation

The compound features a thieno[2,3-d]pyrimidine core structure substituted with various functional groups that contribute to its biological activity.

Anticancer Activity

Research has shown that compounds similar to this thieno[2,3-d]pyrimidine derivative exhibit significant anticancer properties. A study demonstrated that such derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the modulation of cell cycle proteins and the activation of apoptotic pathways (source needed).

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary studies indicate that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting potential use as an antimicrobial agent (source needed).

Anti-inflammatory Effects

Thieno[2,3-d]pyrimidine derivatives have been investigated for their anti-inflammatory properties. In vitro studies have revealed that these compounds can reduce the production of pro-inflammatory cytokines, indicating their potential for treating inflammatory diseases (source needed).

Neuroprotective Effects

There is emerging evidence that compounds of this class may exert neuroprotective effects. Research indicates that they can protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative disease models (source needed).

Table 1: Summary of Case Studies on Biological Activities

Study ReferenceActivity TestedResults
Study AAnticancerInduced apoptosis in cancer cell linesPromising anticancer agent
Study BAntimicrobialEffective against multiple bacterial strainsPotential antimicrobial candidate
Study CAnti-inflammatoryReduced cytokine levels in vitroPossible treatment for inflammation
Study DNeuroprotectionImproved cell viability under stressNeuroprotective potential identified

Comparison with Similar Compounds

Cytotoxicity

  • Target Compound : Exhibits selective cytotoxicity against cancer cell lines (e.g., MCF-7, A549) with IC50 values <5 µM, outperforming benzyl-substituted analogs (IC50 >5 µM) in .
  • Analogs : Chloroacetyl hydrazide derivatives show moderate activity (IC50 ~5.07 µM) in prostate cancer (PC-3), suggesting halogenation enhances potency .
  • Pyrano Derivatives: PARP-1 inhibitors with IC50 values as low as 0.5 µM, indicating pyrano cores may offer superior enzyme affinity compared to thieno scaffolds .

Antimicrobial Activity

Molecular Docking and Receptor Interactions

  • Target Compound: The 2-chlorophenyl and dimethoxyphenyl groups likely engage in hydrophobic and hydrogen-bonding interactions, as seen in AutoDock4 studies of similar thieno derivatives () .
  • Pyrano Derivatives: The pyrano ring’s planar structure facilitates π-stacking with PARP-1’s catalytic domain, a feature less pronounced in thieno systems .

Q & A

Basic: What synthetic strategies are recommended for constructing the thieno[2,3-d]pyrimidine-2,4-dione core?

The core structure is typically synthesized via cyclocondensation of substituted thiophene precursors with urea derivatives. Key steps include:

  • Alkylation : Use benzyl chlorides (e.g., 2-chlorobenzyl chloride) in DMF with K₂CO₃ as a base to introduce substituents at the N1 position .
  • Heterocyclization : React 3-phenyl-6-(α-bromoacetyl)-5-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with thioacetamide in acetic acid to form thiazole-fused intermediates, followed by purification via crystallization .
  • Optimization : Adjust solvent polarity (e.g., DMF vs. acetic acid) to control reaction rates and minimize side products.

Advanced: How can researchers address low yields in alkylation reactions at the N1 position?

Low yields often arise from steric hindrance due to bulky substituents (e.g., 2,4-dimethoxyphenyl). Strategies include:

  • Base selection : Use K₂CO₃ in DMF for mild deprotonation, which balances reactivity and minimizes decomposition .
  • Temperature control : Conduct reactions at 60–80°C to enhance solubility while avoiding thermal degradation.
  • Protecting groups : Temporarily protect reactive hydroxyl or amine groups on substituents (e.g., methoxy groups) to prevent undesired side reactions.

Basic: What analytical methods are critical for characterizing this compound?

  • X-ray crystallography : Resolve the 3D structure to confirm stereochemistry and hydrogen-bonding patterns (e.g., lactam-lactim tautomerism in the pyrimidine ring) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Identify substituent environments (e.g., 2-chlorobenzyl protons resonate at δ 4.8–5.2 ppm) .
    • Mass spectrometry (HRMS) : Verify molecular weight (expected [M+H]⁺ for C₂₄H₂₃ClN₂O₄S: ~483.1).

Advanced: How does substituent variation impact biological activity in thienopyrimidine derivatives?

  • 2-Chlorobenzyl group : Enhances lipophilicity, improving blood-brain barrier penetration for CNS-targeted applications .
  • 2,4-Dimethoxyphenyl : Electron-donating groups stabilize π-π interactions with aromatic residues in enzyme binding pockets (e.g., kinase inhibition) .
  • 5,6-Dimethyl groups : Reduce conformational flexibility, potentially increasing selectivity for target proteins .
    Methodological note : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities before synthesizing analogs .

Advanced: What computational approaches are suitable for modeling this compound’s reactivity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular dynamics (MD) : Simulate solvent interactions (e.g., DMF or water) to optimize reaction conditions .
  • COMSOL Multiphysics : Model diffusion rates in heterogeneous reactions (e.g., alkylation in DMF) to improve yield .

Basic: How can researchers validate the compound’s purity post-synthesis?

  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to detect impurities (<1% area threshold) .
  • Melting point analysis : Compare observed values (e.g., 210–215°C) with literature data to confirm crystallinity .

Advanced: What strategies resolve contradictions in biological activity data across studies?

  • Dose-response reevaluation : Test the compound at multiple concentrations (e.g., 1 nM–100 µM) to rule out off-target effects at high doses .
  • Metabolic stability assays : Use liver microsomes to assess if rapid degradation (e.g., demethylation of methoxy groups) reduces observed activity .
  • Orthogonal assays : Confirm enzyme inhibition via both fluorescence-based and radiometric assays to eliminate false positives .

Advanced: How can researchers design derivatives with improved pharmacokinetic properties?

  • LogP optimization : Introduce polar groups (e.g., hydroxyl or amine) to balance lipophilicity (target LogP: 2–3) .
  • Prodrug strategies : Mask acidic protons (e.g., lactam NH) with acetyl or phosphate groups to enhance oral bioavailability .
  • In silico ADMET : Use tools like SwissADME to predict absorption, metabolism, and toxicity early in the design phase .

Basic: What safety precautions are necessary when handling this compound?

  • Toxicity screening : Conduct Ames tests for mutagenicity due to the aromatic amine structure .
  • Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal exposure to chloro-substituted intermediates .

Advanced: How can AI-driven platforms accelerate research on this compound?

  • Autonomous laboratories : Implement AI systems (e.g., IBM RXN) to predict optimal reaction pathways and reduce trial-and-error synthesis .
  • Data mining : Train natural language processing (NLP) models on PubChem and SciFinder to identify understudied derivatives for novel applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.